molecular formula C13H14N2O3 B2710175 ethyl 3-acetamido-1H-indole-2-carboxylate CAS No. 56545-51-8

ethyl 3-acetamido-1H-indole-2-carboxylate

Cat. No.: B2710175
CAS No.: 56545-51-8
M. Wt: 246.266
InChI Key: YEILCRKVXIDLOP-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Indole (B1671886) Derivatives

The journey into the world of indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo. In 1866, Adolf von Baeyer made a pivotal breakthrough by successfully reducing oxindole (B195798) to indole using zinc dust. This achievement laid the foundational groundwork for the exploration of indole and its derivatives. By 1869, von Baeyer had proposed a structural formula for indole, further solidifying the understanding of this novel heterocyclic compound. Throughout the late 19th century, certain indole derivatives were of significant commercial importance as dyestuffs.

Interest in the indole scaffold intensified in the 1930s with the discovery that the indole nucleus is a core component of many important alkaloids, such as tryptophan and the auxins. This realization expanded the relevance of indole chemistry from industrial applications to the broader fields of biology and medicine, where it remains an active and fruitful area of research to this day. The synthesis of functionalized indoles, such as ethyl indole-2-carboxylate (B1230498), became a key objective for chemists seeking to explore the therapeutic potential of this versatile scaffold. The Reissert indole synthesis is a classic and reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes. derpharmachemica.com

Structural Significance within Heterocyclic Chemistry

Ethyl 3-acetamido-1H-indole-2-carboxylate is a molecule of significant structural interest due to its combination of several key functional groups attached to the core indole nucleus. The indole ring itself is an aromatic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This bicyclic structure is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds.

The substituents at the 2- and 3-positions of the indole ring in this specific molecule are particularly noteworthy:

Ethyl Carboxylate Group at C-2: The presence of an ethyl carboxylate group at the C-2 position is a common feature in many synthetic indole derivatives. This group can act as a hydrogen bond acceptor and its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. mdpi.comnih.gov The indole-2-carboxylic acid scaffold itself is a key component in the design of various therapeutic agents. sci-hub.se

Acetamido Group at C-3: The 3-position of the indole ring is a common site for substitution. The acetamido group (–NHCOCH₃) at this position can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This capability for hydrogen bonding can be crucial for the molecule's interaction with biological targets like enzymes and receptors. The modulation of substituents at the C-3 position has been shown to significantly enhance the affinity of indole-2-carboxylates for biological targets such as the glycine (B1666218) binding site of the NMDA receptor. acs.orgnih.gov

The specific arrangement of these functional groups creates a molecule with a defined three-dimensional shape and electronic distribution, making it a valuable building block for the synthesis of more complex molecules and a candidate for biological screening.

Overview of Reported Research Trajectories and Academic Relevance

Research into compounds like this compound is driven by the broader interest in the biological activities of substituted indoles. The parent molecule, ethyl indole-2-carboxylate, serves as a versatile starting material for the preparation of a wide range of derivatives with potential therapeutic applications. derpharmachemica.commdpi.com These applications include the development of:

Enzyme Inhibitors: The indole nucleus is a core structure in many enzyme inhibitors. For instance, derivatives of 6-acetamido-indole-2-carboxylic acid have been investigated as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. sci-hub.se

Receptor Antagonists: As mentioned, indole-2-carboxylates substituted at the C-3 position have been synthesized and evaluated as potent and selective antagonists for the strychnine-insensitive glycine binding site on the NMDA receptor, which are relevant for neurological disorders. acs.orgnih.gov

Allosteric Modulators: The indole-2-carboxamide scaffold, closely related to the title compound, is the basis for prototypical allosteric modulators for the cannabinoid CB1 receptor, such as ORG27569. nih.gov

The academic relevance of this compound lies in its potential as an intermediate in the synthesis of novel therapeutic agents. The synthesis of this compound would typically involve the nitration of ethyl 1H-indole-2-carboxylate at the 3-position, followed by reduction of the nitro group to an amine, and subsequent acetylation. Each of these steps is a well-established transformation in organic chemistry, making the compound accessible for further research and development in medicinal chemistry programs. The continued exploration of such derivatives contributes to a deeper understanding of the structure-activity relationships of the indole scaffold and its potential to address a wide range of diseases.

Data Tables

Table 1: Key Functional Groups and Their Significance

Functional Group Position Significance in Heterocyclic Chemistry
Indole Nucleus Core Scaffold Aromatic, bicyclic system; privileged structure in medicinal chemistry.
Ethyl Carboxylate C-2 Hydrogen bond acceptor; allows for further chemical modification (e.g., hydrolysis, amidation). mdpi.comnih.gov

Table 2: Research Areas for Substituted Indole-2-Carboxylates

Research Area Example Application Reference
Enzyme Inhibition IDO1/TDO dual inhibitors for cancer therapy. sci-hub.se
Receptor Antagonism Glycine antagonists for neurological disorders. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetamido-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(14-8(2)16)9-6-4-5-7-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILCRKVXIDLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for Ethyl 3 Acetamido 1h Indole 2 Carboxylate

Classical Synthetic Approaches for Indole-2-carboxylates

The preparation of indole-2-carboxylates has long been dominated by several key classical methods that have been refined over decades. These approaches, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.

The Reissert indole (B1671886) synthesis stands out as a direct and historically significant method for creating indole-2-carboxylic acids and their esters. wikipedia.orgontosight.ai This reaction typically begins with the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide, which has shown better results than sodium ethoxide, to form ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, traditionally using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia (B1221849), yields the indole-2-carboxylate (B1230498) scaffold. wikipedia.orgresearchgate.net The initial product is the indole-2-carboxylic acid, which can be esterified to the corresponding ethyl ester. researchgate.net A key advantage of this method is its directness in establishing the 2-carboxylate functionality. youtube.com

Another cornerstone of indole synthesis is the Fischer indole synthesis , which is arguably the most widely used method for preparing substituted indoles. thermofisher.com The reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. thermofisher.com For the synthesis of indole-2-carboxylates, the carbonyl component is typically an α-ketoester, such as ethyl pyruvate. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a ontosight.aiontosight.ai-sigmatropic rearrangement followed by cyclization and aromatization. nih.gov A recent variation of this method utilizes β-nitroacrylates as an alternative to α-ketoesters, which react with arylhydrazines to produce the target indole-2-carboxylates in satisfactory yields. mdpi.comresearchgate.net

The Bischler indole synthesis is another classical approach that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. rsc.org While versatile, its application for indole-2-carboxylates can be complex and may lead to isomeric mixtures due to rearrangements of the α-anilinoketone intermediate under acidic conditions. rsc.org Modern variations have expanded its scope, for instance, through the use of N-H insertion reactions catalyzed by rhodium or copper. rsc.org

Finally, the Hemetsberger indole synthesis provides a route specifically to indole-2-carboxylates through the thermal decomposition of β-styryl azides, which are prepared from the condensation of benzaldehydes with azidoacetate esters. rsc.org

Table 1: Comparison of Classical Synthetic Approaches for Indole-2-carboxylates
Synthetic MethodTypical PrecursorsKey Reaction StepsAdvantagesLimitations
Reissert Synthesiso-Nitrotoluene, Diethyl oxalateCondensation, Reductive Cyclization wikipedia.orgDirect route to indole-2-carboxylatesRequires strongly activated nitro-aromatics
Fischer SynthesisArylhydrazine, α-Ketoester (e.g., ethyl pyruvate) thermofisher.comHydrazone formation, ontosight.aiontosight.ai-Sigmatropic rearrangement, Cyclization nih.govHigh versatility, broad substrate scopeCan produce regioisomers with unsymmetrical ketones thermofisher.com
Bischler SynthesisArylamine, α-Haloketone/esterAlkylation, Acid-catalyzed cyclization rsc.orgAccess to N-substituted indolesHarsh acidic conditions, potential for rearrangements rsc.org
Hemetsberger SynthesisBenzaldehyde, Azidoacetate esterCondensation to β-styryl azide, Thermal decomposition rsc.orgSpecific for indole-2-carboxylatesLimited to accessible benzaldehydes

Modern Catalytic Strategies in Indole Synthesis

The development of transition-metal catalysis and organocatalysis has revolutionized indole synthesis, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical methods. mdpi.com

Palladium catalysis is a powerful tool for constructing the indole nucleus. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of internal alkynes by ortho-haloanilines (e.g., o-iodoaniline) and their derivatives. acs.org This method provides 2,3-disubstituted indoles in good to excellent yields and is highly regioselective. Another strategy involves the intramolecular cyclization of alkynes and imines, which can furnish 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org More recent advancements focus on C-H activation, allowing for the synthesis of indoles from simple anilines and alkynes using an oxidant like molecular oxygen, thereby avoiding the need for pre-functionalized anilines. nih.gov Palladium catalysts are also employed in tandem reactions, such as the coupling of 2-N-unprotected-2-alkynylanilines with electron-poor alkenes to afford 2,3-disubstituted indole derivatives. mdpi.com

Copper catalysis has emerged as a cost-effective and less toxic alternative to palladium for indole synthesis. bohrium.comresearchgate.net These methods often involve the construction of the indole core through annulation reactions. For instance, copper-catalyzed tandem protocols can synthesize indoles from anilines and alkynes. researchgate.net One-pot cascade reactions, free of external ligands, have been developed to produce indole-2-carboxylic esters from bromobenzaldehydes under mild conditions. acs.org Copper catalysts can also mediate sequential reactions, such as a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, to produce multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org This approach merges different copper catalysis techniques into a streamlined and atom-economical process. organic-chemistry.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.gov While the target molecule, ethyl 3-acetamido-1H-indole-2-carboxylate, is achiral, organocatalytic strategies are a significant modern approach to constructing complex indole frameworks. acs.org These methods have been used to accomplish a series of asymmetric cycloadditions, cyclizations, and additions to build a wide range of indole-based chiral heterocycles. nih.gov For the synthesis of the basic indole scaffold, organocatalysis can be employed in functionalization reactions that build upon a pre-formed indole ring, for example, in alkylation strategies. nih.gov The development of these methods highlights the ongoing drive to create complex molecules with high efficiency and control. acs.org

Table 2: Overview of Modern Catalytic Strategies in Indole Synthesis
Catalytic StrategyCatalyst TypeCommon PrecursorsKey Features
Palladium-Catalyzed CyclizationPalladium complexes (e.g., Pd(OAc)₂)o-Haloanilines, anilines, alkynes, imines acs.orgorganic-chemistry.orgnih.govHigh efficiency, good functional group tolerance, C-H activation potential mdpi.comnih.gov
Copper-Mediated PathwaysCopper salts (e.g., CuI, Cu₂O)Anilines, alkynes, enamines, aryl halides bohrium.comresearchgate.netorganic-chemistry.orgLow cost, low toxicity, versatile for tandem/cascade reactions bohrium.comacs.org
Organocatalytic MethodsChiral amines, phosphoric acids, etc.Indole derivatives, various electrophilesMetal-free, high enantioselectivity for chiral indoles, mild conditions nih.govacs.org

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. acs.org Several MCRs have been developed for the synthesis of functionalized indoles. For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org Another approach describes a three-component reaction for the synthesis of functionalized indoles from the condensation of indole, dimedone, and 3-phenacylideneoxindoles. rsc.org These strategies allow for the rapid assembly of complex indole structures from simple and readily available starting materials. rsc.orgnih.gov

Chemo-, Regio-, and Diastereoselectivity Considerations in Synthesis

Achieving selectivity is a critical challenge in the synthesis of substituted indoles. The choice of synthetic method and reaction conditions plays a crucial role in controlling the outcome.

Regioselectivity is a major concern in methods like the Fischer indole synthesis when using unsymmetrical ketones, as it can lead to two different regioisomeric indoles. thermofisher.com The selectivity is influenced by the acidity of the medium, steric effects, and the electronic nature of the substituents on the arylhydrazine. thermofisher.comnih.govresearchgate.net Computational studies have shown that the formation of the observed indole product is often energetically favored, while pathways to minor isomers may be destabilized by electronic factors. nih.govresearchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In modern catalytic syntheses, the choice of catalyst and ligands is paramount for achieving high chemoselectivity. For instance, in palladium-catalyzed reactions, the catalyst system can be tuned to favor a desired cyclization pathway over competing side reactions. organic-chemistry.org Similarly, borane (B79455) Lewis acids have been used for the chemo- and regioselective amidation of indoles with isocyanates, favoring N-carboxamidation. aalto.fi

Diastereoselectivity becomes important when creating multiple stereocenters. While the target molecule is achiral, many modern indole syntheses, particularly those employing organocatalysis, are designed to achieve high levels of diastereoselectivity in the construction of complex, polycyclic indole alkaloids. acs.org

The successful synthesis of a specifically substituted target like this compound requires careful consideration of these selectivity issues at each step, from the initial construction of the indole-2-carboxylate core to the final functionalization at the C3 position.

Green Chemistry Principles Applied to Synthesis of this compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is a critical aspect of modern pharmaceutical and chemical research. While specific literature detailing a "green" synthesis for this exact molecule is not extensively available, the principles can be applied by examining eco-friendly methodologies for the synthesis of the core indole structure and analogous functionalized indole derivatives. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.

Key green chemistry strategies applicable to the synthesis of indole derivatives include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions. tandfonline.com Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of biocatalysts or metal-free catalysts align with the goals of green chemistry. researchgate.netresearchgate.netdergipark.org.tr

One of the primary goals in the green synthesis of indole scaffolds is the avoidance of harsh reagents and high temperatures often associated with traditional methods like the Fischer indole synthesis. tandfonline.com Modern approaches often employ multicomponent reactions, which enhance atom economy by combining multiple starting materials in a single step to form the complex product. rsc.org For instance, a sustainable synthesis of the indole core has been developed using a two-step reaction involving readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in ethanol (B145695), a green solvent, without the need for a metal catalyst. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. tandfonline.comtandfonline.com In the context of indole synthesis, microwave irradiation has been successfully employed in various reactions, including the synthesis of 3-aminoindole-2-carbonitriles and 2-methyl-1H-indole-3-carboxylate derivatives. researchgate.netresearchgate.netmdpi.com The efficiency of microwave heating allows for rapid energy transfer to the reactants, often under solvent-free conditions, further enhancing the green credentials of the synthetic route.

Similarly, ultrasound-assisted synthesis provides another energy-efficient and environmentally friendly alternative to conventional heating. researchgate.netnih.gov Sonication can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient chemical transformations. This technique has been successfully applied to the synthesis of various indole-appended heterocycles. researchgate.net

The choice of solvent is another critical factor in green synthesis. The use of water, ionic liquids, or solvent-free conditions is highly desirable to minimize the environmental impact of organic solvents. tandfonline.comresearchgate.net For example, catalyst-free reactions in a mixture of ethanol and water have been reported for the synthesis of 3-substituted indoles. dergipark.org.tr

Considering a hypothetical green synthesis for this compound, a plausible route would involve the initial formation of a substituted indole-2-carboxylate precursor using a green methodology, followed by functional group manipulation under eco-friendly conditions. For instance, the synthesis could commence with a microwave-assisted Fischer indole synthesis or a multicomponent reaction to build the indole core. The subsequent introduction of the 3-acetamido group could potentially be achieved through a green acetylation of a 3-amino precursor, avoiding hazardous reagents and solvents.

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of this compound and its precursors.

Green Chemistry ApproachDescriptionPotential Application in SynthesisKey Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. tandfonline.comtandfonline.comFischer indole synthesis of precursors; Acetylation of the 3-amino group. researchgate.netresearchgate.netmdpi.comReduced reaction times, higher yields, energy efficiency. tandfonline.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote chemical reactions. researchgate.netSynthesis of the indole core or functionalization steps. researchgate.netnih.govMilder reaction conditions, improved yields, energy efficiency. nih.gov
Multicomponent Reactions Combines three or more reactants in a single step to form the product. rsc.orgDe novo synthesis of the functionalized indole-2-carboxylate ring system. rsc.orgrsc.orgHigh atom economy, reduced waste, simplified procedures. rsc.org
Catalyst-Free Synthesis Reactions proceed without the need for a catalyst, often under benign conditions. dergipark.org.tracs.orgSynthesis of indole derivatives in green solvents like ethanol/water. dergipark.org.trAvoids catalyst toxicity and cost, simplifies purification. acs.org
Use of Green Solvents Employs environmentally friendly solvents such as water or ethanol. researchgate.netAs a reaction medium for various synthetic steps. rsc.orgrsc.orgReduced environmental pollution and health hazards. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible, aligning with the broader goals of modern chemical research and development.

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Acetamido 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq Generally, the C-3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.gov However, in ethyl 3-acetamido-1H-indole-2-carboxylate, the C-3 position is already substituted, directing subsequent electrophilic attack to the benzene (B151609) portion of the molecule (the bz-ring).

The regiochemical outcome of EAS on the bz-ring is controlled by the combined electronic effects of the substituents at the C-2 and C-3 positions. The ethyl carboxylate group at C-2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the acetamido group at C-3 is an activating ortho-, para-director. ijarsct.co.in The interplay of these effects determines the position of substitution.

Research on the nitration of indoles with similar electron-withdrawing substituents at the C-3 position provides significant insight. For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, with the 4-nitro derivative formed as a minor product. umn.edu This suggests that for this compound, electrophilic substitution would likely occur preferentially at the C-6 position, and to a lesser extent, the C-4 position.

Table 1: Regioselectivity in the Nitration of 3-Substituted Indoles

Halogenation reactions on the indole nucleus also typically occur at the C-3 position. nih.gov In the case of the title compound, halogenation would be expected to proceed on the benzene ring, likely directed to the C-6 position as well. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, is another important EAS reaction for indoles, though it classically occurs at the C-3 position. semanticscholar.org

Transformations Involving the Amide Moiety

The 3-acetamido group offers opportunities for further derivatization through reactions involving the amide nitrogen and the carbonyl group.

N-Acylation and N-Alkylation Reactions

The nitrogen atom of the secondary amide in the 3-acetamido group is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-acylation and N-alkylation reactions at this position are challenging and typically require the initial deprotonation of the amide with a strong base to generate a more nucleophilic amidate anion. This strategy is analogous to the N-alkylation of the indole ring itself, which also necessitates the use of strong bases to generate the indole anion before reaction with an alkylating agent. mdpi.com The resulting amidate can then react with electrophiles such as alkyl halides or acyl chlorides.

Amide Hydrolysis and Derivatization

The amide bond can be cleaved under hydrolytic conditions, typically by heating with aqueous acid or base. youtube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, ultimately yielding a carboxylic acid and an ammonium (B1175870) salt. youtube.com Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ammonia (B1221849) or an amine. youtube.com

Specifically for the title compound, hydrolysis of the acetamido group would yield ethyl 3-amino-1H-indole-2-carboxylate. This transformation is a key step in modifying the functionality at the C-3 position. Research has documented the hydrolysis of 2-carbethoxy-3-acetamidoindoles to their corresponding 3-acetamidoindole-2-carboxylic acids, demonstrating the stability of the amide group during ester hydrolysis, which can then be followed by decarboxylation. The synthesis of various indole-3-acetamide (B105759) derivatives from indole-3-acetic acid further illustrates the reversible nature of amide bond formation and cleavage. nih.gov

Reactions of the Ester Group

The ethyl ester at the C-2 position is a key functional handle for a range of chemical transformations, including hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-acetamido-1H-indole-2-carboxylic acid, under either acidic or basic conditions. orgsyn.org Saponification, or basic hydrolysis, is commonly employed and is typically an irreversible process that goes to completion. orgsyn.org This reaction is often carried out by heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). mdpi.com The reaction yields the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This process has been demonstrated for the closely related ethyl indole-2-carboxylate (B1230498). mdpi.com Furthermore, the direct hydrolysis of 2-carbethoxy-3-acetamidoindoles to 3-acetamidoindole-2-carboxylic acids has been successfully performed. It is worth noting that for some related structures, such as ethyl 2-amino-1H-indole-3-carboxylate, basic hydrolysis can lead to ring-opened products, indicating a potential competing reaction pathway depending on the substitution pattern and conditions. arkat-usa.org

Table 2: Representative Conditions for Ester Hydrolysis in Indole Derivatives

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, treatment with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the corresponding methyl ester. A direct precedent for this reaction is seen with ethyl indol-2-carboxylate, which is converted to methyl indol-2-carboxylate when treated with sodium methoxide (B1231860) (NaOMe) in methanol (B129727). mdpi.com

Table 3: Example of Transesterification of an Indole Ester

Reductions to Alcohol Functionalities

The reduction of the ester group at the C-2 position of this compound to a primary alcohol, (3-acetamido-1H-indol-2-yl)methanol, is a key transformation for accessing a different class of derivatives. This conversion is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice for reducing esters to primary alcohols. byjus.comlibretexts.orgmasterorganicchemistry.com

The general mechanism for the reduction of an ester by LiAlH₄ involves a two-step process. masterorganicchemistry.comyoutube.com First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group, which results in the formation of an intermediate aldehyde. This aldehyde is then immediately reduced by a second equivalent of hydride in a similar fashion to yield an alkoxide. A final workup step with a protic solvent, such as water, protonates the alkoxide to furnish the primary alcohol. libretexts.orgmasterorganicchemistry.com

However, the reduction of indole derivatives with strong, non-selective reducing agents like LiAlH₄ can be complex. The indole nucleus itself can be susceptible to reduction under certain conditions. For instance, studies on other indole esters, such as ethyl indole-3-carboxylate, have shown that reduction with excess LiAlH₄ can lead to over-reduction, yielding 3-methylindole (B30407) (skatole) instead of the expected 3-hydroxymethylindole. researchgate.net While this reactivity has been noted for 3-substituted indoles, the specific outcome for a 2-carboxylate like this compound requires careful consideration of reaction conditions to favor the desired reduction of the ester over other potential side reactions involving the indole ring or the acetamido group.

To achieve selective reduction of the ester, careful control of stoichiometry, temperature, and solvent is crucial. The reaction is typically performed in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to manage the high reactivity of LiAlH₄. byjus.com

Functionalization at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for derivatization. Its functionalization, particularly through alkylation, can significantly modify the steric and electronic properties of the molecule, influencing its biological activity and synthetic utility. Various methods have been developed for the N-alkylation of indole-2-carboxylates.

A common and effective method involves the deprotonation of the indole N-H with a base, followed by nucleophilic substitution with an alkylating agent. Research has shown that using aqueous potassium hydroxide (KOH) in acetone (B3395972) at room temperature is a successful strategy for the N-alkylation of ethyl indol-2-carboxylate with reagents like allyl bromide and benzyl (B1604629) bromide, providing excellent yields. mdpi.comresearchgate.net Interestingly, the choice of base and solvent is critical; using sodium methoxide (NaOMe) in methanol leads to transesterification of the ethyl ester to a methyl ester rather than N-alkylation. mdpi.com

More advanced methods, such as palladium-catalyzed reactions, have also been employed for the N-functionalization of indoles. For example, Pd-catalyzed N-allylation of ethyl indole-2-carboxylate with various allylic carbonates can proceed with high yields and excellent enantioselectivities when a suitable chiral ligand is used. mdpi.com Another approach involves using dimethyl carbonate (DMC) as both a reagent and solvent, with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), to achieve N-methylation in high yields under mild conditions. google.com

The following table summarizes various conditions for the N-alkylation of the parent ethyl indole-2-carboxylate scaffold, which are applicable to its 3-acetamido derivative.

Alkylating AgentBase/CatalystSolventConditionsProductYieldReference
Allyl Bromideaq. KOHAcetone20 °C, 2hEthyl 1-allyl-1H-indole-2-carboxylateExcellent mdpi.com
Benzyl Bromideaq. KOHAcetone20 °C, 2hEthyl 1-benzyl-1H-indole-2-carboxylateExcellent mdpi.com
Allylic CarbonatesPd Catalyst, Chiral Ligand--N-allyl derivatives54-95% mdpi.com
Dimethyl Carbonate (DMC)DABCO (catalytic)DMC90-95 °C, 24hEthyl 1-methyl-1H-indole-2-carboxylate95% google.com

Side Chain Modifications and Extension Chemistry

The this compound molecule possesses two key side chains, the C-2 ethyl ester and the C-3 acetamido group, which are amenable to a variety of chemical modifications and extensions.

The ethyl ester at the C-2 position is a versatile handle for derivatization. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid, 3-acetamido-1H-indole-2-carboxylic acid. This reaction, known as saponification, is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup. libretexts.org The resulting carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives. It can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, CDI) to generate a library of indole-2-carboxamides. mdpi.comnih.govresearchgate.net

Another important modification of the ester group is its conversion into a carbohydrazide (B1668358) via hydrazinolysis. mdpi.com Refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) yields 3-acetamido-1H-indole-2-carbohydrazide. This carbohydrazide is a valuable synthon that can be further reacted with aldehydes and ketones to form hydrazones, or used as a precursor for the synthesis of various five-membered heterocycles like thiazoles. mdpi.comresearchgate.net

The acetamido group at the C-3 position can also be modified, although it is generally more stable than the ester. Under harsh acidic or basic conditions, it can be hydrolyzed to the corresponding 3-amino-1H-indole-2-carboxylate derivative. This primary amine opens up a wide range of further functionalization possibilities, including acylation, alkylation, and participation in cyclization reactions.

The following table outlines key side-chain modification strategies for the indole-2-carboxylate core.

Functional GroupReactionReagentsProductReference
C-2 Ethyl EsterSaponification (Hydrolysis)NaOH or KOH, H₂O/EtOH, then H₃O⁺Indole-2-carboxylic acid libretexts.orgorgsyn.org
C-2 Carboxylic AcidAmide CouplingAmine (R-NH₂), Coupling Agent (e.g., CDI)Indole-2-carboxamide mdpi.comnih.gov
C-2 Ethyl EsterHydrazinolysisHydrazine Hydrate (NH₂NH₂·H₂O)Indole-2-carbohydrazide mdpi.com
C-2 CarbohydrazideHydrazone FormationAldehyde or Ketone (RCHO, RCOR')Indole-2-carbohydrazone mdpi.com

Heterocyclic Annulations and Fusion Reactions

Heterocyclic annulation reactions, which involve the construction of a new ring fused to an existing one, represent a powerful strategy for building molecular complexity. The indole nucleus of this compound can participate in such reactions, leading to the formation of complex polycyclic indole scaffolds.

The indole ring is electron-rich and can act as a nucleophile in various cyclization and annulation reactions. The C-3 position is typically the most nucleophilic site; however, in this specific molecule, it is substituted. Thus, reactions may involve other positions of the indole ring or proceed after modification of the existing substituents. For instance, the 3-acetamido group could be hydrolyzed to a 3-aminoindole, which is a common precursor for building fused heterocycles.

One major class of relevant reactions is [3+2] annulation. For example, indole derivatives can react with donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst to afford complex tricyclic indoline-fused cyclopentylamines. nih.gov In this type of reaction, the indole acts as the two-atom component, attacking the three-carbon fragment generated from the ring-opening of the cyclopropane.

Another strategy is [3+3] annulation. N-heterocyclic carbene (NHC)-catalyzed reactions between 2-amino-1H-indoles and α,β-unsaturated aldehydes (bromoenals) have been developed to synthesize pyrimido[1,2-a]indolones. rsc.org This demonstrates how a 2-aminoindole, which could potentially be derived from the target molecule, can serve as a three-atom component (N-C2-N) for ring construction.

Furthermore, cascade reactions can be employed to build fused systems. A cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been shown to produce indolyl pyrroloindolines under metal-free conditions. rsc.org Such strategies highlight the potential of the indole core and its side chains to participate in intramolecular or intermolecular cyclizations to generate novel heterocyclic frameworks. These annulation strategies are crucial for accessing diverse chemical matter for drug discovery and materials science, leveraging the inherent reactivity of the indole scaffold.

Spectroscopic and Crystallographic Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and crystallographic characterization of this compound is not publicly available. The necessary research findings, including specific data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are required to construct an accurate and informative scientific article as requested.

The creation of the specified content, including detailed data tables for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), is contingent upon access to published characterization data for this specific compound. Without this foundational information, a scientifically accurate article that adheres to the requested outline cannot be generated.

Information regarding related indole compounds is available, but a focused analysis solely on this compound is not possible at this time due to the absence of primary research data in the public domain.

Spectroscopic and Crystallographic Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of ethyl 3-acetamido-1H-indole-2-carboxylate is expected to display a combination of characteristic absorption bands from the indole (B1671886) ring, the ethyl ester group, and the acetamido substituent.

The core structure, ethyl 1H-indole-2-carboxylate, would show absorptions for the N-H stretch of the indole ring, the C=O stretch of the ester, and various C-H and C=C aromatic stretches. The addition of the acetamido group (-NHCOCH₃) at the C3 position introduces distinct amide-related vibrations. Specifically, this includes a secondary amide N-H stretching vibration, an amide I band (primarily C=O stretching), and an amide II band (a mix of N-H bending and C-N stretching). chegg.commasterorganicchemistry.com

The predicted significant IR absorption bands are detailed in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Indole N-H & Amide N-HStretching3400 - 3200Medium-Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-H (ethyl & methyl)Stretching2980 - 2850Medium
Ester C=O (Amide I band overlaps)Stretching~1735 - 1715Strong
Amide I (C=O)Stretching~1680 - 1650Strong
Aromatic C=CStretching1600 - 1450Medium-Variable
Amide II (N-H bend, C-N stretch)Bending/Stretching~1550 - 1510Medium-Strong
Ester C-OStretching1300 - 1100Strong

Note: Data is predicted based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule's chromophore. The indole ring system is the primary chromophore in this compound. The electronic spectrum of indole and its simple derivatives is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, which arise from π→π* electronic transitions. nih.gov

For indole-2-carboxylic acid derivatives, these absorptions typically occur in the range of 220-300 nm. nih.gov The introduction of an acetamido group, which can act as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic (red) shift in the absorption maxima. This shift occurs due to the extension of the conjugated π-system through the lone pair of electrons on the amide nitrogen. researchgate.net

TransitionPredicted λₘₐₓ (nm)Solvent
π→π* (¹Lₐ band)~290 - 310Polar (e.g., Ethanol)
π→π* (¹Lₑ band)~220 - 240Polar (e.g., Ethanol)

Note: Data is predicted based on the known spectrum of indole derivatives and the expected effect of the acetamido substituent. nih.govresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available, the structure of the parent compound, ethyl 1H-indole-2-carboxylate, has been determined. researchgate.netnih.gov

Ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic space group P2₁/c. Its molecular packing is characterized by the formation of hydrogen-bonded dimers. Specifically, the indole N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of the ester group of a neighboring molecule, creating a centrosymmetric ring motif. researchgate.netnih.gov

Crystallographic Data for Parent Compound: Ethyl 1H-indole-2-carboxylate researchgate.netnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
V (ų)982.1 (2)
Z4

Other Advanced Spectroscopic Techniques

For unambiguous structural confirmation and detailed characterization, other advanced spectroscopic techniques would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the indole N-H, the amide N-H, protons of the aromatic ring, the ethyl group (a quartet and a triplet), and the methyl group of the acetyl moiety (a singlet). ¹³C NMR would similarly provide signals for each unique carbon atom, including the two carbonyl carbons (ester and amide) and the carbons of the indole ring.

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Expected key fragments would arise from the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the amide bond.

Biological Evaluation and Mechanistic Investigation in Vitro and Pre Clinical

In Vitro Cellular Assays for Biological Activity

Cell Proliferation and Viability Studies (e.g., antiproliferative potential)

No studies were identified that investigated the antiproliferative potential or effects on cell viability of ethyl 3-acetamido-1H-indole-2-carboxylate in any cancer or non-cancer cell lines.

Apoptosis Induction and Cell Cycle Analysis in Cancer Cell Lines

There is no available research on whether this compound induces apoptosis or causes cell cycle arrest in cancer cell lines.

Cellular Oxidative Stress Modulation Studies (e.g., antioxidant activity)

No data from cellular assays evaluating the antioxidant or pro-oxidant activity of this compound have been published.

Anti-inflammatory Pathway Modulation in Cell Models

Research on the modulation of anti-inflammatory pathways by this compound in cellular models is not available in the current scientific literature.

Receptor Binding Affinity Profiling

There are no published studies detailing the receptor binding affinity of this compound for any biological targets.

Enzyme Inhibition Kinetics and Mechanism (e.g., Aminoacyl-tRNA Synthetase, c-RET, CD73, CerK)

No information is available regarding the inhibitory activity, kinetics, or mechanism of action of this compound against Aminoacyl-tRNA Synthetase, c-RET, CD73, Ceramide Kinase (CerK), or any other enzyme.

Elucidation of Molecular Targets and Pathways

The biological targets of indole-2-carboxylate (B1230498) derivatives are diverse, spanning G-protein coupled receptors (GPCRs), metabolic enzymes, and protein kinases. The specific substitution pattern on the indole (B1671886) ring dictates the primary molecular target and the subsequent biological pathway affected.

G-Protein Coupled Receptors (GPCRs): A significant body of research has identified indole-2-carboxamides, particularly those with C3-position substitutions, as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov These compounds bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. nih.gov The CB1 receptor is integral to numerous physiological processes, including pain, appetite, and memory. nih.gov Allosteric modulation by these indole derivatives can influence downstream signaling cascades, such as G-protein coupling and the ERK1/2 pathway. nih.gov Furthermore, other C3-substituted indole-2-carboxylates have been identified as potent antagonists of the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor and as selective antagonists for the Cysteinyl leukotriene receptor 1 (CysLT1), highlighting the versatility of this scaffold in targeting GPCRs and ion channels. nih.govnih.gov

Metabolic and Immunomodulatory Enzymes: Derivatives featuring an acetamido group have shown potent activity against key enzymes in metabolic and immunoregulatory pathways. Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.se These enzymes are crucial for tryptophan catabolism along the kynurenine (B1673888) pathway and are overexpressed in many cancers, contributing to an immunosuppressive tumor microenvironment. sci-hub.se Their inhibition represents a promising strategy in cancer immunotherapy. sci-hub.se

Protein Kinases: The indole scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.com Various indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity by targeting multiple oncogenic protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E. mdpi.com These kinases are key components of signaling pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, which, when dysregulated, drive cancer cell proliferation and survival. mdpi.com Some derivatives have also been developed as dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2). rsc.org

Antiviral and Antimycobacterial Targets: Research into acetamido-substituted indole-2-carboxylates has revealed significant antiviral properties. Methyl 6-acetamido-1H-indole-2-carboxylate, a close structural analog, exhibited inhibitory activity against Influenza A and Coxsackie B3 (Cox B3) virus. nih.gov The broader class of indole derivatives is known to target various stages of the viral life cycle, including viral entry and fusion. nih.gov In the context of bacterial infections, indole-2-carboxamides have been identified as inhibitors of the essential mycobacterial membrane protein large 3 (MmpL3) transporter, a target for anti-tuberculosis drug development. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of indole-2-carboxylate derivatives is highly sensitive to the nature and position of substituents on the indole ring. SAR studies have provided critical insights into the structural requirements for activity at various molecular targets.

Influence of the C3-Position Substituent: The substituent at the C3 position plays a pivotal role in determining the biological activity and selectivity of indole-2-carboxamides, particularly for CB1 receptor modulation. nih.govnih.gov

Size and Lipophilicity: For CB1 allosteric modulators, the C3 position is believed to interact with a hydrophobic sub-pocket on the receptor. nih.gov SAR studies indicate a preference for short, linear alkyl groups (e.g., ethyl, pentyl) at this position, which enhances modulatory potency. nih.govnih.gov

Steric Hindrance: The introduction of bulky or cyclic groups, such as a phenyl ring, at the C3 position can significantly diminish or completely abolish allosteric activity at the CB1 receptor. nih.gov This suggests that the binding pocket has strict steric limitations.

Role of the Acetamido Group: The effect of an acetamido (-NHCOCH₃) substituent is highly dependent on its position and the specific biological target.

In studies on antiviral indole-2-carboxylates, the addition of an acetyl group to an amino substituent at the C6 position was found to be unfavorable for activity against RNA viruses. nih.gov

Contributions of Other Substituents:

Indole Core: The indole ring itself is considered essential for maintaining high binding affinity in many derivatives, acting as a crucial scaffold. nih.gov

C5-Position: Halogen substitutions (e.g., chloro or fluoro) at the C5 position have been shown to enhance the potency of indole-2-carboxamide-based CB1 allosteric modulators. nih.gov

Summary of Structure-Activity Relationship (SAR) Findings for Indole-2-Carboxylate Derivatives
PositionSubstituent TypeEffect on Biological PotencyTarget Class ExampleReference
C3Short, linear alkyl (e.g., -CH₂CH₃)Increases potencyCB1 Allosteric Modulators nih.govnih.gov
C3Bulky, cyclic (e.g., phenyl)Decreases or abolishes activityCB1 Allosteric Modulators nih.gov
C5Halogen (e.g., -Cl, -F)Increases potencyCB1 Allosteric Modulators nih.gov
C6Acetamido (-NHCOCH₃)Increases potencyIDO1/TDO Inhibitors sci-hub.se
C6Acetamido (-NHCOCH₃)Decreases potencyAntiviral (RNA viruses) nih.gov

Exploration of Biological Mechanisms at the Sub-Cellular Level

The sub-cellular mechanisms of action for indole derivatives are directly linked to their molecular targets. These mechanisms range from modulation of cell-surface receptor signaling to direct inhibition of intracellular enzymes and interference with organelle function.

Modulation of Cell Membrane Signaling: For derivatives targeting GPCRs like the CB1 receptor, the primary mechanism occurs at the plasma membrane. By binding allosterically, these compounds induce conformational changes in the receptor, which in turn modulates downstream intracellular signaling pathways. This can include altering the receptor's coupling to G-proteins (e.g., decreasing Gi coupling) or activating other pathways like the ERK1/2 mitogen-activated protein kinase cascade. nih.gov Similarly, indole-based antiviral agents can act at the cellular or endosomal membrane to inhibit the fusion of the viral envelope with the host cell, preventing viral entry. nih.gov

Inhibition of Cytoplasmic and Nuclear Pathways: In the context of anticancer activity, indole-2-carboxamides that target protein kinases operate within the cytoplasm and nucleus. By inhibiting enzymes like EGFR, VEGFR-2, or BRAFV600E, they block the signal transduction cascades (e.g., MAPK pathway) that promote uncontrolled cell growth and proliferation. mdpi.com A common downstream consequence of inhibiting these survival pathways is the induction of apoptosis, or programmed cell death. mdpi.com This can be observed at the sub-cellular level through the activation of effector caspases (e.g., caspase 3/7) and subsequent cellular dismantling. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-acetamido-1H-indole-2-carboxylate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to accurately model the system.

DFT studies can reveal the distribution of electron density, highlighting electronegative and electropositive regions of the molecule. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. The calculated electrostatic potential map would show negative potential around the oxygen atoms of the carboxylate and acetamido groups, indicating their role as hydrogen bond acceptors.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
N1-C21.37 Å
C3-N(acetamido)1.42 Å
C2-C(carboxylate)1.48 Å
Bond AngleC(indole)-C2-C(carboxylate)125°
C2-C3-N(acetamido)128°
Dihedral AngleC(indole)-C2-C(carboxylate)-O175°

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, making it the primary site for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl groups of the ester and amide functionalities, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the concept.)

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
Energy Gap (ΔE)4.7

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Docking studies of indole derivatives have been performed against various biological targets. For instance, indole-3-acetamide (B105759) derivatives have been docked against the α-amylase enzyme to explore their binding modes. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the acetamido and carboxylate groups would be expected to form hydrogen bonds with polar residues in a binding pocket, while the indole ring could engage in π-π stacking or hydrophobic interactions. The docking score, an estimation of the binding free energy, provides a relative measure of binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in solution or when bound to a protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

For a series of indole derivatives, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) and correlating them with experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares. For instance, 2D-QSAR and 3D-QSAR/CoMSIA studies have been conducted on indole derivatives to understand the structural requirements for their biological activity. nih.govmdpi.com Such models for compounds structurally related to this compound could help in predicting its potential biological activities and in designing more potent analogues.

In Silico ADMET Predictions (excluding clinical relevance)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. Various computational models and software are available to predict these properties based on the molecular structure.

For this compound, ADMET prediction tools can estimate properties like aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity. These predictions are based on large datasets of known compounds and their experimental ADMET properties. Studies on other indole derivatives have utilized such predictions to evaluate their drug-likeness. researchgate.net

Table 3: Predicted In Silico ADMET Properties for this compound (Note: This data is illustrative and based on general predictions for similar chemical structures.)

PropertyPredicted Value/Classification
Absorption
Caco-2 Permeability (logPapp)Moderate to High
Human Intestinal Absorption (%)> 80%
Distribution
Plasma Protein Binding (%)High
Blood-Brain Barrier (BBB) PermeationLow
Metabolism
CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikely
Toxicity
AMES MutagenicityNon-mutagenic
hERG BlockadeLow risk

Advanced Applications in Chemical and Medicinal Research

Role as a Privileged Scaffold in Medicinal Chemistry Design

The concept of a "privileged scaffold" refers to molecular frameworks that can be systematically modified to bind to diverse biological targets. The indole (B1671886) nucleus is a classic example of such a scaffold, and derivatives of ethyl 3-acetamido-1H-indole-2-carboxylate leverage this inherent potential. nih.gov The indole-2-carboxamide structure, in particular, is a recognized scaffold for developing biologically active compounds, including agents with antiproliferative, anti-inflammatory, and antimicrobial properties. arkat-usa.org

Researchers have successfully utilized the closely related 3-amino-1H-indole-2-carboxylate core to design potent inhibitors for significant therapeutic targets. For instance, a series of ethyl 3-((aryl)amino)-1H-indole-2-carboxylate derivatives were synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The indole nucleus, specifically the combination of the N1-H and the C2-carbonyl, was found to chelate with two Mg²⁺ ions in the enzyme's active site. nih.gov Modifications at the C3-amino position allowed for the exploration of structure-activity relationships (SAR), leading to compounds with significant inhibitory potential. nih.gov

One of the most potent compounds from this series, featuring a 3-((3-chloro-4-fluorophenyl)amino) substitution, demonstrated a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range, highlighting the utility of this scaffold in developing novel antiviral agents. nih.gov The acetamido group in the title compound serves as a stable and synthetically accessible precursor to such amino-functionalized derivatives, cementing its role as a valuable starting point in drug discovery campaigns.

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Ethyl 3-((aryl)amino)-1H-indole-2-carboxylate Derivatives
CompoundAryl SubstituentIC₅₀ (µM)
4aPhenyl>50
4c3-Fluorophenyl15.68
4e3-Chlorophenyl14.32
4f3-Chloro-4-fluorophenyl3.11

Data sourced from: PubMed Central. nih.gov

Utilization as a Building Block for Complex Natural Product Synthesis

Substituted indoles are fundamental precursors in the total synthesis of numerous biologically active alkaloids and complex natural products. tnstate.edu The functional groups on the this compound scaffold provide multiple reaction sites for elaboration into more complex molecular architectures.

While direct application of the title compound is not widely documented, the synthetic utility of the closely related intermediate, ethyl 3-formyl-1H-indole-2-carboxylate, demonstrates the potential of this structural motif. This 3-formyl derivative has been employed as a key building block in the preparation of analogues of aplysinopsin. researchgate.net Aplysinopsins are a group of marine indole alkaloids isolated from sponges that exhibit a range of biological activities, including neurotransmitter receptor affinity and cytotoxicity against tumor cells. The synthesis of aplysinopsin analogues was achieved through the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with various active methylene (B1212753) compounds, such as 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives. researchgate.net This strategy allows for the construction of the characteristic exocyclic double bond and heterocyclic system found in the natural product family. The synthetic pathway underscores how the 2,3-disubstituted indole scaffold serves as a robust platform for accessing complex and biologically relevant molecules.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in cellular or in vivo systems. The indole-2-carboxamide scaffold has proven to be an effective framework for creating such tools. For example, derivatives based on this scaffold have been developed as photoactivatable allosteric modulators for the cannabinoid CB1 receptor. nih.gov

These probes incorporate photo-reactive groups (e.g., benzophenone, phenyl azide) into the indole-2-carboxamide structure. nih.gov Upon photo-irradiation, these functionalities form a covalent bond with the receptor, allowing for its identification, isolation, and structural characterization. Although the specific substitution pattern of these reported probes differs from this compound, the underlying principle demonstrates the adaptability of the indole-2-carboxamide core for the design of sophisticated biological tools. The acetamido group at the C3 position offers a potential site for linking to fluorophores, affinity tags, or other reporter groups, suggesting that this compound could serve as a valuable precursor for future chemical probe development.

Potential Applications in Material Science or Chemo-Sensors (If Supported by Literature)

The inherent photophysical properties of the indole ring have led to its widespread use in the development of fluorescent chemosensors. rsc.org Indole-based sensors are designed to detect various analytes, including cations and anions, through mechanisms that often involve photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.orgkoreascience.kr These interactions result in a measurable change in the fluorescence or color of the sensor molecule.

For example, various indole-based chemosensors have been synthesized for the selective detection of biologically and environmentally important ions such as fluoride (B91410) (F⁻) and mercury (Hg²⁺). spectroscopyonline.combohrium.comnih.gov The N-H proton of the indole ring can act as a hydrogen bond donor, which is a common recognition mechanism for anions like fluoride. spectroscopyonline.com

While the indole scaffold is a promising platform for creating chemosensors, specific literature supporting the direct application of this compound in material science or as a chemosensor is not extensively documented. However, its structure, containing both hydrogen-bond donors (N-H of indole and amide) and acceptors (carbonyls), suggests a theoretical potential for ion recognition. Further research would be required to explore and validate its utility in these advanced applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. For ethyl 3-acetamido-1H-indole-2-carboxylate, a significant area of future research lies in the development of novel and sustainable synthetic methodologies.

Current synthetic approaches to substituted indoles often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research should focus on developing greener alternatives. A promising avenue is the exploration of a one-pot synthesis of 3-amino-1H-indole-2-carboxylates, the direct precursors to the target compound. researchgate.net Subsequent acetylation under mild, environmentally friendly conditions would complete the synthesis. researchgate.net

Furthermore, inspiration can be drawn from the sustainable synthesis of related heterocyclic systems. For instance, the use of glycerol (B35011) carbonate, a green and renewable resource, has been successfully employed in the synthesis of oxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates. This approach highlights the potential for utilizing bio-based starting materials and reagents in the synthesis of this compound and its derivatives.

The application of microwave-assisted organic synthesis (MAOS) also presents a compelling direction. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, thereby aligning with the principles of green chemistry.

Identification of Undiscovered Biological Targets and Mechanisms

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.commdpi.com Derivatives of indole-2-carboxamide and indole-3-acetamide (B105759) have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antihyperglycemic agents. tandfonline.comnih.govnih.gov This body of evidence strongly suggests that this compound is a promising candidate for the discovery of novel biological activities and the identification of undiscovered molecular targets.

Future research should systematically evaluate the biological activity of this compound across a broad range of therapeutic areas. Based on the activities of related compounds, initial investigations could focus on:

Anticancer Activity: Indole-2-carboxamide derivatives have been shown to exhibit potent antiproliferative activity by targeting key signaling proteins such as EGFR and CDK2. nih.govnih.gov Furthermore, other indole derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer. nih.gov Investigating the effect of this compound on various cancer cell lines and elucidating its mechanism of action could unveil novel anticancer applications.

Anti-inflammatory and Analgesic Activity: The indole scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com Moreover, certain indole-2-carboxamides have been identified as potent agonists of the TRPV1 receptor, a key player in pain and inflammation. mdpi.com The anti-inflammatory potential of this compound warrants thorough investigation.

Antioxidant Properties: A number of indole-2-carboxamide and 3-acetamide derivatives have been reported to possess significant antioxidant properties, demonstrating the ability to scavenge free radicals. tandfonline.comnih.gov Given the role of oxidative stress in numerous diseases, evaluating the antioxidant capacity of this compound is a crucial area for future research.

Integration of Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.govyoutube.com The integration of advanced HTS methodologies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Future research should leverage HTS to:

Screen for Novel Biological Activities: By testing the compound against a diverse panel of biological targets, including enzymes, receptors, and whole cells, HTS can rapidly identify unexpected biological activities that may not be predicted from its chemical structure alone.

Facilitate Structure-Activity Relationship (SAR) Studies: Once an initial "hit" is identified, HTS can be used to screen a library of rationally designed derivatives of this compound. This allows for the rapid elucidation of SAR, providing valuable insights into how modifications to the chemical structure affect biological activity.

Develop Novel Assay Formats: The development of novel, miniaturized assay formats, such as those utilizing fluorescence or luminescence readouts, can enhance the efficiency and reduce the cost of HTS campaigns. nih.gov These advanced assays can provide more detailed information about the compound's mechanism of action.

Rational Design of Derivatives with Tuned Biological Profiles

The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for rational drug design. By systematically altering the substituents on the indole ring, the ethyl ester, and the acetamido group, it is possible to fine-tune the compound's physicochemical properties and biological activity.

Future research in this area should focus on:

Structure-Based Drug Design: If a specific biological target is identified, computational methods such as molecular docking can be used to predict how derivatives of this compound will bind to the target protein. This information can guide the synthesis of new compounds with improved potency and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. The indole-2-carboxylate (B1230498) and 3-acetamide moieties of the target compound could serve as starting points for fragment-based design.

Pharmacophore Modeling: By analyzing the common structural features of a series of active compounds, a pharmacophore model can be developed. This model can then be used to design new derivatives of this compound that are more likely to be biologically active. The known pharmacophoric requirements for CysLT1 antagonists, for instance, include a lipophilic region and an acidic moiety, features that can be incorporated into the design of new derivatives. nih.gov

Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry

While the primary focus of research on indole derivatives has been in medicinal chemistry, the unique chemical and physical properties of these compounds suggest that they may have applications in a variety of other fields. Future research should explore the potential of this compound in interdisciplinary applications.

Potential areas of exploration include:

Agrochemicals: The indole-3-acetic acid moiety is a well-known plant hormone. nih.gov Investigating the plant growth-regulating properties of this compound and its derivatives could lead to the development of new and more effective agrochemicals.

Materials Science: The indole ring is an interesting building block for the synthesis of organic functional materials due to its electronic properties. The potential of this compound as a component in organic light-emitting diodes (OLEDs), sensors, or other electronic devices warrants investigation.

Fragrances and Pigments: Indole and its simple derivatives are used in the fragrance and dye industries. The specific organoleptic and chromophoric properties of this compound could be explored for potential applications in these areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-acetamido-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via acetylation of ethyl 3-amino-1H-indole-2-carboxylate using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (reflux vs. room temperature). Purity is optimized via recrystallization from ethanol or methanol .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure by 1H^1H NMR (acetamido protons at δ 2.1–2.3 ppm, indole NH at δ 10–12 ppm) .

Q. How is this compound characterized spectroscopically, and what are key spectral markers?

  • Methodological Answer :

  • FT-IR : Strong absorption at ~3300 cm1^{-1} (N-H stretch of acetamido), ~1700 cm1^{-1} (ester C=O), and ~1650 cm1^{-1} (amide C=O) .
  • 1H^1H NMR : Indole H-4/H-5/H-6 protons appear as multiplet (δ 6.8–7.5 ppm), ethyl ester protons as quartet (δ 4.3–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .
  • LC-MS : Molecular ion peak at m/z 246.1 [M+H]+^+, with fragmentation at m/z 204 (loss of acetyl group) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform); sparingly soluble in water.
  • Stability : Degrades under strong acidic/basic conditions (hydrolysis of ester/amide groups). Store at 2–8°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions or cycloadditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distribution, identifying reactive sites. The acetamido group’s electron-withdrawing effect directs electrophilic attacks to the indole C-5 position, while the ester group enhances electrophilicity at C-2 .
  • Case Study : DFT analysis of analogous compounds (e.g., ethyl 3-formyl-1H-indole-2-carboxylate) revealed regioselective Knoevenagel condensations at the formyl group, suggesting similar reactivity for acetamido derivatives .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Contradiction : Discrepancies in 13C^{13}C NMR chemical shifts (e.g., acetamido carbonyl reported at δ 168–172 ppm vs. 165–168 ppm).
  • Resolution : Validate via cross-referencing with solid-state NMR or X-ray crystallography. Compare with structurally validated analogs (e.g., ethyl 5-methoxyindole-2-carboxylate, δ 168.5 ppm for ester C=O) .

Q. How can factorial design optimize the synthesis of this compound derivatives for drug discovery?

  • Methodological Answer : A 2k^k factorial design evaluates factors like temperature (X1), catalyst loading (X2), and solvent polarity (X3). For example:

FactorLow LevelHigh Level
Temperature25°C60°C
Catalyst (mol%)5%15%
SolventTHFDMF
Response surface analysis identifies optimal conditions (e.g., 60°C, 10% catalyst, DMF) for maximal yield (85–90%) .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., β-carbolines or thiazolidinones)?

  • Methodological Answer : The acetamido group participates in cyclocondensation reactions. For example:

  • β-Carboline Synthesis : React with tryptamine derivatives under acidic conditions to form tetrahydro-β-carbolines, potential kinase inhibitors .
  • Thiazolidinone Formation : Condense with thioureas or thiosemicarbazides in acetic acid to yield 3-thiazolidinone-indole hybrids with antimicrobial activity .

Methodological Best Practices

  • Safety : Use fume hoods, gloves, and protective eyewear. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Validation : Cross-check experimental 1H^1H NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.